molecular formula C10H12O4 B1297019 2-(4-Hydroxymethyl-phenoxy)-propionic acid CAS No. 77391-08-3

2-(4-Hydroxymethyl-phenoxy)-propionic acid

Cat. No.: B1297019
CAS No.: 77391-08-3
M. Wt: 196.2 g/mol
InChI Key: JAGQEBFPJYEGCS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxymethyl-phenoxy)-propionic acid can be achieved through several methods. One common method involves the reaction of benzenediol with ethyl lactate. The process includes monohydroxy protection to prevent the formation of diether, followed by hydroxyl deprotection and hydrolysis . This method is advantageous due to its mild conditions, short reaction time, simple post-treatment, high yield, and low production cost .

Another method involves the reaction of 2-(4-halogenated phenoxy)propionic acid with 30% liquid alkali and a supported copper chloride catalyst in an autoclave at temperatures between 150°C and 160°C. The product is then filtered and acidified to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxymethyl-phenoxy)-propionic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxymethyl group to a carboxylic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid, while reduction of the carboxylic acid group yields an alcohol.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxymethyl-phenoxy)-propionic acid involves its interaction with specific molecular targets and pathways. In the context of herbicides, similar compounds act by mimicking the auxin growth hormone indoleacetic acid (IAA), leading to uncontrolled growth in broad-leaf plants . This mechanism allows for selective weed control in monocotyledonous crops such as wheat and maize.

Comparison with Similar Compounds

2-(4-Hydroxymethyl-phenoxy)-propionic acid can be compared with other phenoxypropionic acid compounds:

The uniqueness of this compound lies in its hydroxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-[4-(hydroxymethyl)phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-7(10(12)13)14-9-4-2-8(6-11)3-5-9/h2-5,7,11H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGQEBFPJYEGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326110
Record name 2-[4-(hydroxymethyl)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77391-08-3
Record name NSC523988
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523988
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[4-(hydroxymethyl)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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